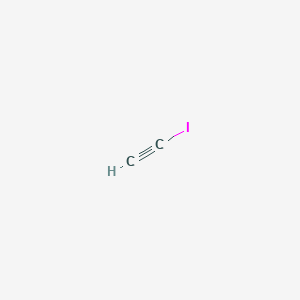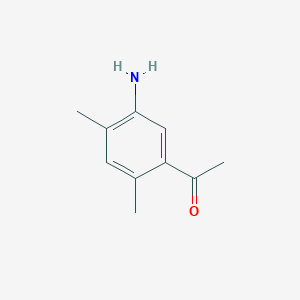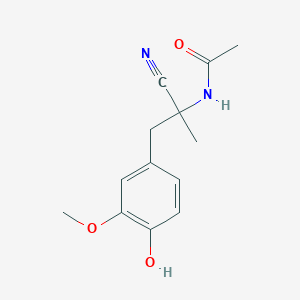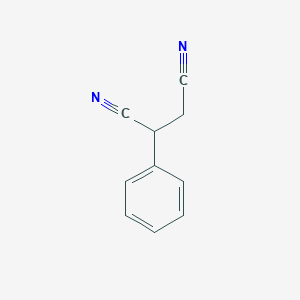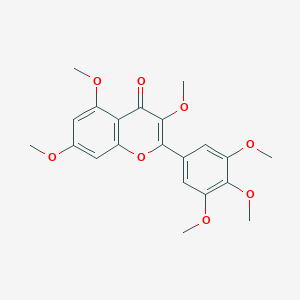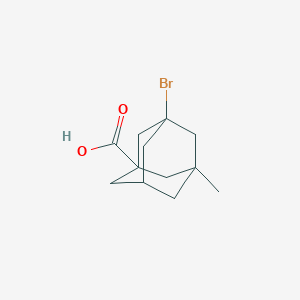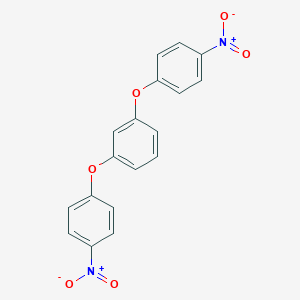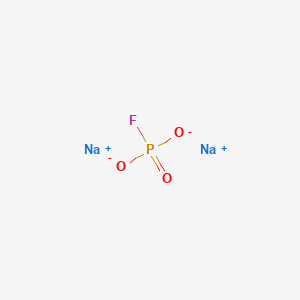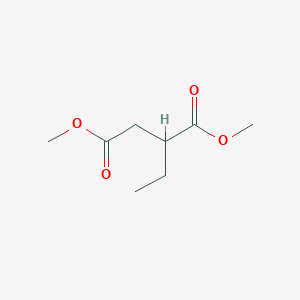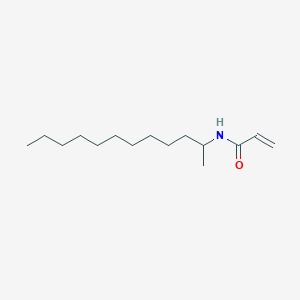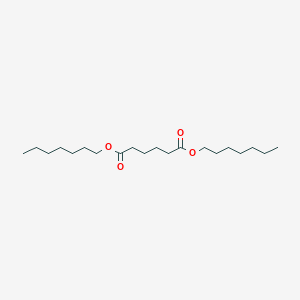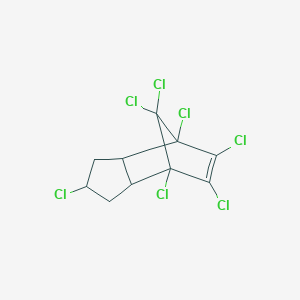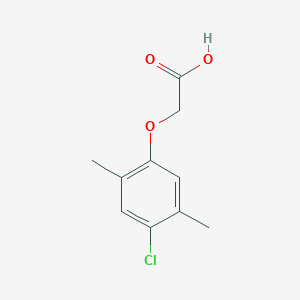
(4-Chloro-2,5-dimethylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2,5-dimethylphenoxy)acetic acid, also known as 2,4-D, is a synthetic herbicide that has been widely used in agriculture and horticulture. It belongs to the phenoxy family of herbicides and is one of the most extensively used herbicides worldwide. The compound was first synthesized in the 1940s and has since been used to control weeds in crops such as corn, soybeans, and wheat.
Wirkmechanismus
(4-Chloro-2,5-dimethylphenoxy)acetic acid works by mimicking the natural plant hormone auxin, which regulates plant growth and development. The compound disrupts the normal growth patterns of plants, causing them to grow uncontrollably and eventually die.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to (4-Chloro-2,5-dimethylphenoxy)acetic acid can have negative effects on human health, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. The compound has also been found to be toxic to aquatic organisms and other non-target species.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chloro-2,5-dimethylphenoxy)acetic acid is widely used in laboratory experiments as a tool for studying plant growth and development. Its ability to mimic the natural plant hormone auxin makes it a valuable tool for studying plant physiology. However, the compound's potential toxicity and negative impact on the environment must be taken into consideration when using it in laboratory experiments.
Zukünftige Richtungen
1. Development of new herbicides with improved safety and efficacy profiles.
2. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in the treatment of cancer and other diseases.
3. Further study of the compound's impact on human health and the environment.
4. Development of new methods for synthesizing (4-Chloro-2,5-dimethylphenoxy)acetic acid that are more efficient and environmentally friendly.
5. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in bioremediation and other environmental applications.
Synthesemethoden
The synthesis of (4-Chloro-2,5-dimethylphenoxy)acetic acid involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a catalyst. The resulting product is (4-Chloro-2,5-dimethylphenoxy)acetic acid, which is then purified and formulated into various herbicide products.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2,5-dimethylphenoxy)acetic acid has been extensively studied for its effectiveness as a herbicide and its potential impact on the environment. Research has also been conducted on the compound's potential use in the treatment of certain diseases, such as cancer.
Eigenschaften
CAS-Nummer |
13370-48-4 |
|---|---|
Produktname |
(4-Chloro-2,5-dimethylphenoxy)acetic acid |
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-(4-chloro-2,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FYSOXVMOZFIWIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)OCC(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)OCC(=O)O |
Andere CAS-Nummern |
13370-48-4 |
Synonyme |
(4-chloro-2,5-dimethylphenoxy)acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



